Methyl 2-chloro-4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate
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Overview
Description
Methyl 2-chloro-4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C₉H₁₃ClO₃ and a molecular weight of 204.65 g/mol This compound is part of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of a suitable precursor with chlorinating agents under controlled conditions. One common method involves the reaction of 2-chloro-4-methyl-1,3-dioxolane with methyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out at room temperature and monitored using techniques like NMR and HPLC to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of chlorinating agents and the potential for hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or other reduced forms.
Scientific Research Applications
Methyl 2-chloro-4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing spirocyclic drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The chlorine atom and the spirocyclic structure play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-1-oxaspiro[2.4]heptane-2-carboxylate: Similar structure but lacks the methyl group at the 4-position.
Methyl 4-methyl-2-(2-methylpropyl)-1-oxaspiro[2.4]heptane-2-carboxylate: Contains an additional isobutyl group.
Methyl 2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate: Lacks the chlorine atom.
Uniqueness
Methyl 2-chloro-4-methyl-1-oxaspiro[2The spirocyclic structure adds to its stability and versatility in various chemical reactions .
Biological Activity
Methyl 2-chloro-4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate is a synthetic organic compound notable for its spirocyclic structure, which includes a chlorine substituent and a carboxylate group. This unique configuration contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C9H13ClO3
- Molecular Weight : 190.62 g/mol
- Chemical Structure : The spirocyclic framework allows for diverse reactivity patterns, particularly in biological systems.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the spirocyclic structure.
- Introduction of the chlorine atom at the 2-position.
- Esterification to form the carboxylate group.
These steps require precise control over reaction conditions to maximize yield and purity.
Pharmacological Potential
Preliminary studies suggest that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains, indicating potential use in developing new antibiotics.
- Anticancer Properties : The structural similarities with known anticancer agents suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions.
Interaction Studies
Interaction studies are essential to understand the compound's reactivity with biological targets. Initial findings indicate that:
- The chlorine substituent may enhance binding affinity to certain receptors or enzymes.
- The spirocyclic structure could influence the compound's pharmacokinetic properties, such as absorption and metabolism.
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, it is beneficial to compare it with structurally related compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 1-oxaspiro[2.4]heptane-2-carboxylate | C8H12O3 | Lacks chlorine; potential difference in reactivity |
Methyl 2-chloro-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate | C9H13ClO3 | Chlorine at a different position; affects reactivity |
Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate | C9H13ClO3 | Additional methyl group; alters biological activity |
This table illustrates how variations in substituents can lead to significant differences in biological properties and potential therapeutic applications.
Case Studies and Research Findings
Recent studies have explored the biological activity of similar spirocyclic compounds, revealing insights into their mechanisms of action:
-
Antimicrobial Studies : Research has shown that spirocyclic compounds can disrupt bacterial cell walls or inhibit essential enzymes, leading to cell death.
- For instance, compounds with similar structures demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.
-
Anticancer Mechanisms : Investigations into spirocyclic derivatives have indicated their ability to induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction.
- A study highlighted that derivatives of oxaspiro compounds exhibited cytotoxic effects on various cancer cell lines, suggesting a promising avenue for further research.
Properties
Molecular Formula |
C9H13ClO3 |
---|---|
Molecular Weight |
204.65 g/mol |
IUPAC Name |
methyl 2-chloro-4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C9H13ClO3/c1-6-4-3-5-8(6)9(10,13-8)7(11)12-2/h6H,3-5H2,1-2H3 |
InChI Key |
UBMCBMZSONQYHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC12C(O2)(C(=O)OC)Cl |
Origin of Product |
United States |
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